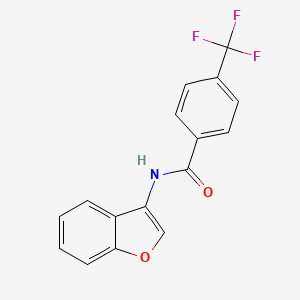![molecular formula C21H17N3O B15004733 7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(pyridin-3-yl)-8,9,10,12-tetrahydro-](/img/structure/B15004733.png)
7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(pyridin-3-yl)-8,9,10,12-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a diazatetraphen ring, which is a fused ring system containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. Another approach involves the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives with pyridine N-imine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting various receptors and enzymes . In medicine, it has shown promise as an inhibitor of certain enzymes involved in disease pathways . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other bioactive compounds .
Mécanisme D'action
The mechanism of action of 5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitogen-activated protein kinase 1 (MAPK1), which plays a crucial role in the MAPK/ERK signaling pathway . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be compared with other similar compounds, such as pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and mechanisms of action. The uniqueness of 5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific ring structure and its ability to interact with particular molecular targets .
Propriétés
Formule moléculaire |
C21H17N3O |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C21H17N3O/c25-18-7-1-6-16-21(18)19(13-4-2-10-22-12-13)20-14-5-3-11-23-15(14)8-9-17(20)24-16/h2-5,8-12,19,24H,1,6-7H2 |
Clé InChI |
RUDCCLIPHPGVJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CN=CC=C5)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B15004664.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004670.png)
![4-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B15004678.png)
![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)
![8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)
![dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B15004695.png)
![3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one](/img/structure/B15004709.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B15004713.png)
![N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B15004714.png)
![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B15004720.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-](/img/structure/B15004726.png)
![2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B15004735.png)

